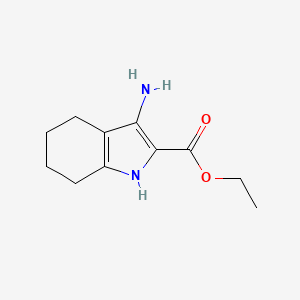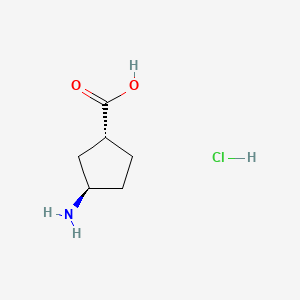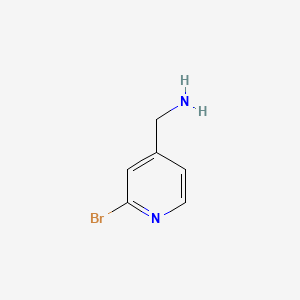
(2-Bromopyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromopyridin-4-yl)methanamine” is a chemical compound with the CAS Number: 858362-82-0 . It has a molecular weight of 187.04 . The IUPAC name for this compound is (2-bromo-4-pyridinyl)methanamine .
Molecular Structure Analysis
The InChI code for “(2-Bromopyridin-4-yl)methanamine” is 1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Bromopyridin-4-yl)methanamine” is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The boiling point is 292.2°C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Biological Evaluation: A compound similar to (2-Bromopyridin-4-yl)methanamine, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for its antibacterial and antifungal activity, showing acceptable results (Rao, Prasad, & Rao, 2013).
Detection of Metal Ions: Another study reported on the reaction of (pyridine-2-yl)methanamine and (pyridine-4-yl)methanamine with 2,3-dibromonaphthalene-1,4-dione. The products obtained could effectively detect Hg and Ni ions, indicating potential applications in selective ion detection (Aggrwal et al., 2021).
Antidepressant-like Activity: A study on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, as biased agonists of serotonin 5-HT1A receptors, showed promising antidepressant-like activity. This suggests potential applications in developing new antidepressant drugs (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activities: A series of quinoline derivatives carrying a [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine moiety demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Anticancer Studies: Research involving Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine showed promising results in experimental antibacterial and anticancer activities, indicating potential applications in cancer therapy (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Antitumor Activity: Functionalized mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, highlighting their potential as antitumor agents (Károlyi et al., 2012).
Photo-induced Oxidation Studies: Studies on complexes involving N,N-bis(pyridin-2-ylmethyl)methanamine showed that under UV or visible irradiation, these complexes undergo enhancement of the rate of outer sphere electron transfer to (3)O(2), yielding superoxide radical anion and complexes in the Fe(III) redox state. This has implications for understanding the photochemistry of these complexes (Draksharapu, Li, Roelfes, & Browne, 2012).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(2-bromopyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOAEMBKKWPLSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromopyridin-4-yl)methanamine | |
CAS RN |
858362-82-0 |
Source


|
| Record name | 2-Bromo-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858362-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

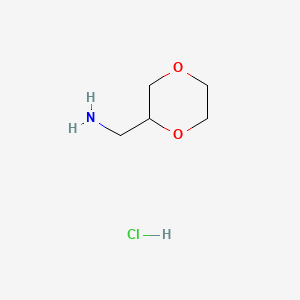
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)
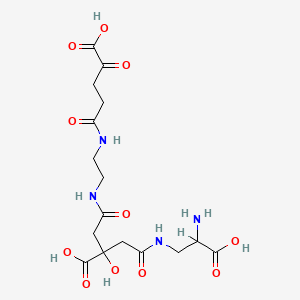
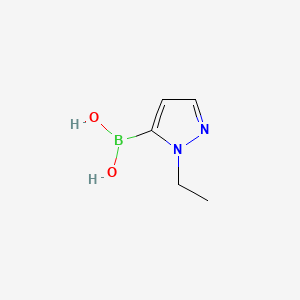
![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)
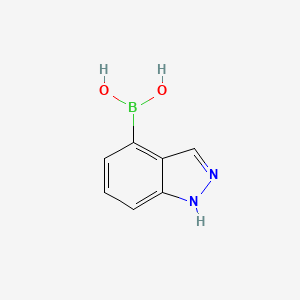
![D-[5-13C]RIBOSE](/img/no-structure.png)

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)
